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Compound of Interest

Compound Name: SHP389

Cat. No.: B15574588

An objective analysis of clinical trial data for the SHP2 inhibitor TNO155, comparing its
performance as a monotherapy and in combination with other targeted agents in the treatment
of advanced solid tumors.

This guide provides a comprehensive comparison of TNO155, a selective, allosteric inhibitor of
SHP2, in clinical trial settings. We will delve into the quantitative data from key clinical trials,
outline the experimental protocols employed, and visualize the underlying biological pathways
and workflows to offer a clear perspective for researchers, scientists, and drug development
professionals.

Introduction to TNO155 and SHP2 Inhibition

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical
transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most
notably the RAS-MAPK pathway.[1][2] Dysregulation of SHP2 activity has been implicated in
the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.
[2][3] TNO155 is an orally bioavailable, allosteric inhibitor of SHP2 that has been evaluated in
clinical trials as both a monotherapy and in combination with other anti-cancer agents.[4]
Preclinical data have suggested that combining TNO155 with other targeted therapies could
enhance anti-tumor activity and overcome resistance mechanisms.[5]

SHP2 Signaling Pathway
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The diagram below illustrates the central role of SHP2 in the RAS-MAPK signaling cascade, a

key pathway regulating cell proliferation, survival, and differentiation.
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A simplified diagram of the SHP2 signaling pathway.

Clinical Trial Data: Monotherapy vs. Combination
Therapy

The following tables summarize the key efficacy and safety data from clinical trials of TNO155

as a monotherapy and in various combination regimens.

Efficacy Data
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88) )
naive)
CTNO155X2 5.5 months
Advanced .
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Safety Data: Common Treatment-Related Adverse
Events (TRAES)
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Clinical Trial (NCT
ID)
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Most Common
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Experimental Protocols
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Patient Population and Study Design

The clinical trials cited in this guide enrolled adult patients with advanced solid tumors who had

progressed on standard therapies.[4][5][10][11] The studies were typically Phase | or Ib/Il,
open-label, multicenter trials with dose-escalation and expansion cohorts to determine the
safety, tolerability, and recommended dose for future studies.[4][5][11]
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A generalized workflow for the TNO155 clinical trials.
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Efficacy and Safety Assessment

Tumor response was primarily assessed using the Response Evaluation Criteria in Solid
Tumors version 1.1 (RECIST 1.1).[12][13][14] This involves measuring the size of target lesions
at baseline and at specified intervals during treatment.[15] Key response categories include:

Complete Response (CR): Disappearance of all target lesions.[12][14]

o Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
[12][14]

o Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to
qualify for Progressive Disease.[14]

o Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions
or the appearance of new lesions.[12][14]

Adverse events were graded according to the National Cancer Institute's Common Terminology
Criteria for Adverse Events (CTCAE).[16][17][18][19] This system provides a standardized
grading scale (1-5) for the severity of adverse events.[16][19]

Pharmacodynamic Assessments

Evidence of SHP2 inhibition was evaluated through the measurement of DUSP6 expression in
tumor samples.[4] DUSPG6 is a downstream target of the MAPK pathway, and its suppression
indicates pathway inhibition.[20]

Conclusion

The available clinical trial data suggests that TNO155 as a monotherapy has limited anti-tumor
activity in a broad population of patients with advanced solid tumors, with the best-observed
response being stable disease.[4][21] However, in combination with other targeted agents,
particularly the KRAS G12C inhibitor JDQ433, TNO155 has demonstrated promising objective
response rates in specific, molecularly defined patient populations.[7] The safety profiles of the
combination therapies appear to be manageable and generally consistent with the individual
agents.[6] These findings support the continued investigation of TNO155 in rational
combination strategies to enhance therapeutic efficacy and overcome resistance to targeted
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therapies. Further studies are warranted to identify optimal combination partners and patient
populations who are most likely to benefit from SHP2 inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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